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Compound of Interest

Compound Name: 3-Bromo-1H-indazol-7-amine

Cat. No.: B1339496 Get Quote

Topic: Role of 7-Bromo-4-chloro-1H-indazol-3-amine in the Synthesis of Lenacapavir

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lenacapavir is a first-in-class, long-acting HIV capsid inhibitor that represents a

significant advancement in the treatment of HIV-1 infection. Its complex molecular architecture

necessitates a convergent synthetic strategy, relying on the preparation of key building blocks.

One such crucial intermediate is 7-bromo-4-chloro-1H-indazol-3-amine. This document

provides detailed application notes and protocols related to the synthesis and utility of this key

intermediate in the overall synthesis of Lenacapavir. It is important to note that the correct

chemical name of the key indazole intermediate is 7-Bromo-4-chloro-1H-indazol-3-amine, not

3-Bromo-1H-indazol-7-amine.

Role of 7-Bromo-4-chloro-1H-indazol-3-amine in
Lenacapavir Synthesis
7-Bromo-4-chloro-1H-indazol-3-amine constitutes a critical heterocyclic fragment of the

Lenacapavir molecule.[1][2][3] Its primary role is to be coupled with another key fragment of the

molecule through a Suzuki-Miyaura cross-coupling reaction.[4] This strategic bond formation is

a pivotal step in assembling the core structure of Lenacapavir. The bromine atom on the

indazole ring serves as the reactive handle for the palladium-catalyzed cross-coupling reaction,

while the amine group is essential for subsequent amide bond formation to connect another

fragment of the final molecule.
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The overall synthetic strategy for Lenacapavir involves the convergence of several fragments,

and the indazole moiety is introduced at a late stage of the synthesis, highlighting the

importance of an efficient and scalable synthesis of this key intermediate.[4][5]

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
A practical and scalable two-step synthesis for 7-bromo-4-chloro-1H-indazol-3-amine has been

developed, starting from the readily available and inexpensive 2,6-dichlorobenzonitrile.[1][2][3]

This method avoids the need for column chromatography, making it suitable for large-scale

production.[1][2][3]

The two key transformations in this synthesis are:

Regioselective Bromination: Introduction of a bromine atom at the desired position of the

benzonitrile ring.

Heterocycle Formation: Cyclization with hydrazine to form the 3-aminoindazole ring system.

Below is a detailed experimental protocol for this synthesis.

Experimental Protocols
Protocol 1: Synthesis of 3-bromo-2,6-
dichlorobenzonitrile
This protocol describes the regioselective bromination of 2,6-dichlorobenzonitrile.

Materials:

2,6-dichlorobenzonitrile

N-Bromosuccinimide (NBS)

Concentrated Sulfuric Acid (H₂SO₄)

Deionized Water

Ice
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Procedure:

To a suitable reaction vessel, add 2,6-dichlorobenzonitrile.

Cool the vessel in an ice bath to 0-5 °C.

Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

Once the addition is complete, add N-Bromosuccinimide (NBS) portion-wise, ensuring the

temperature remains between 0-5 °C.

Stir the reaction mixture at 0-5 °C for the time specified in the table below or until reaction

completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).

Upon completion, slowly quench the reaction by pouring the mixture over crushed ice with

vigorous stirring.

The resulting precipitate is the crude product. Isolate the solid by filtration.

Wash the solid with cold deionized water until the filtrate is neutral.

Dry the product under vacuum to a constant weight.

Protocol 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-
amine
This protocol details the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine to form

the desired product.[1]

Materials:

3-bromo-2,6-dichlorobenzonitrile

Hydrazine hydrate

2-Methyltetrahydrofuran (2-MeTHF)

Water
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Ethyl acetate

Brine

Procedure:

To a degassed Parr reactor, charge 3-bromo-2,6-dichlorobenzonitrile (80.0 g, 1 eq., 296

mmol), hydrazine hydrate (76 mL, 4 eq., 1.2 mol), and 2-MeTHF (5 V, 400 mL) at room

temperature.[1]

Heat the reaction mixture to 105 °C and stir for 18 hours.[1]

After completion, cool the mixture to 25 °C.[1]

Add water (3 V, 240 mL) and extract the mixture with ethyl acetate (3 x 300 mL).[1]

Combine the organic layers and wash with brine (300 mL).[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

The product can be further purified by recrystallization if necessary.

Data Presentation
The following table summarizes the quantitative data for the synthesis of 7-Bromo-4-chloro-1H-

indazol-3-amine.
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Step
Reactan
ts

Reagent
s/Solve
nts

Temper
ature
(°C)

Time (h)
Yield
(%)

Purity
(%)

Referen
ce

1.

Brominati

on

2,6-

dichlorob

enzonitril

e

NBS,

H₂SO₄
0-5 - 76-81 - [1]

2.

Cyclizatio

n

3-bromo-

2,6-

dichlorob

enzonitril

e

Hydrazin

e

hydrate,

2-MeTHF

105 18 50-56 up to 98 [1]

Overall

2,6-

dichlorob

enzonitril

e

38-45 [1][2][3]

Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the two-step synthesis of 7-Bromo-4-chloro-1H-indazol-3-

amine.
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Step 1: Bromination

Step 2: Cyclization

2,6-dichlorobenzonitrile

3-bromo-2,6-dichlorobenzonitrile

NBS, H₂SO₄

7-Bromo-4-chloro-1H-indazol-3-amine

Hydrazine hydrate, 2-MeTHF

Click to download full resolution via product page

Caption: Two-step synthesis of the key indazole intermediate.

Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and

purification of 7-Bromo-4-chloro-1H-indazol-3-amine.
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Caption: General experimental workflow for the synthesis.
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Role in Lenacapavir Synthesis
The diagram below illustrates the logical relationship of 7-Bromo-4-chloro-1H-indazol-3-amine

as a key building block in the convergent synthesis of Lenacapavir.

Fragment A
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Suzuki-Miyaura
Coupling

7-Bromo-4-chloro-1H-indazol-3-amine
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Fragment C

Lenacapavir
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of a
Key Lenacapavir Intermediate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339496#role-of-3-bromo-1h-indazol-7-amine-in-the-
synthesis-of-lenacapavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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